

Chemical and physical properties of Nifenalol hydrochloride

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Compound of Interest

Compound Name: Nifenalol hydrochloride

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Nifenalol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride, also known by its synonym INPEA, is a non-selective β -adrenergic receptor antagonist.[1][2] As a member of the beta-blocker class of drugs, it primarily exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β -adrenergic receptors. This guide provides an in-depth overview of the chemical and physical properties, pharmacological actions, and relevant experimental methodologies for the study of **Nifenalol hydrochloride**.

Chemical and Physical Properties

Nifenalol hydrochloride is a crystalline solid.[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Property	Value	Source(s)
IUPAC Name	2-(Isopropylamino)-1-(4-nitrophenyl)ethanol hydrochloride	[1]
Synonyms	INPEA, Nifenalol HCl	[1][2]
CAS Number	5704-60-9	[1][2]
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O ₃	[1]
Molecular Weight	260.72 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	181 °C	[3]
Solubility	Soluble in DMSO (≥250 mg/mL), water (50 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2) (10 mg/mL). Sparingly soluble in ethanol (5 mg/mL).	[2][4]
pKa (of Nifenalol)	9.34 (Basic)	[5]

Pharmacological Properties

Mechanism of Action

Nifenalol hydrochloride functions as a competitive antagonist at β -adrenergic receptors.[1][2] This class of receptors, which includes β 1 and β 2 subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of cardiovascular and other physiological functions.[6] Upon binding of an agonist like epinephrine, β -adrenergic receptors activate the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6]

By competitively binding to these receptors, **Nifenalol hydrochloride** blocks this signaling cascade, leading to a reduction in intracellular cAMP levels. This antagonism of β -adrenergic signaling results in a variety of physiological effects.

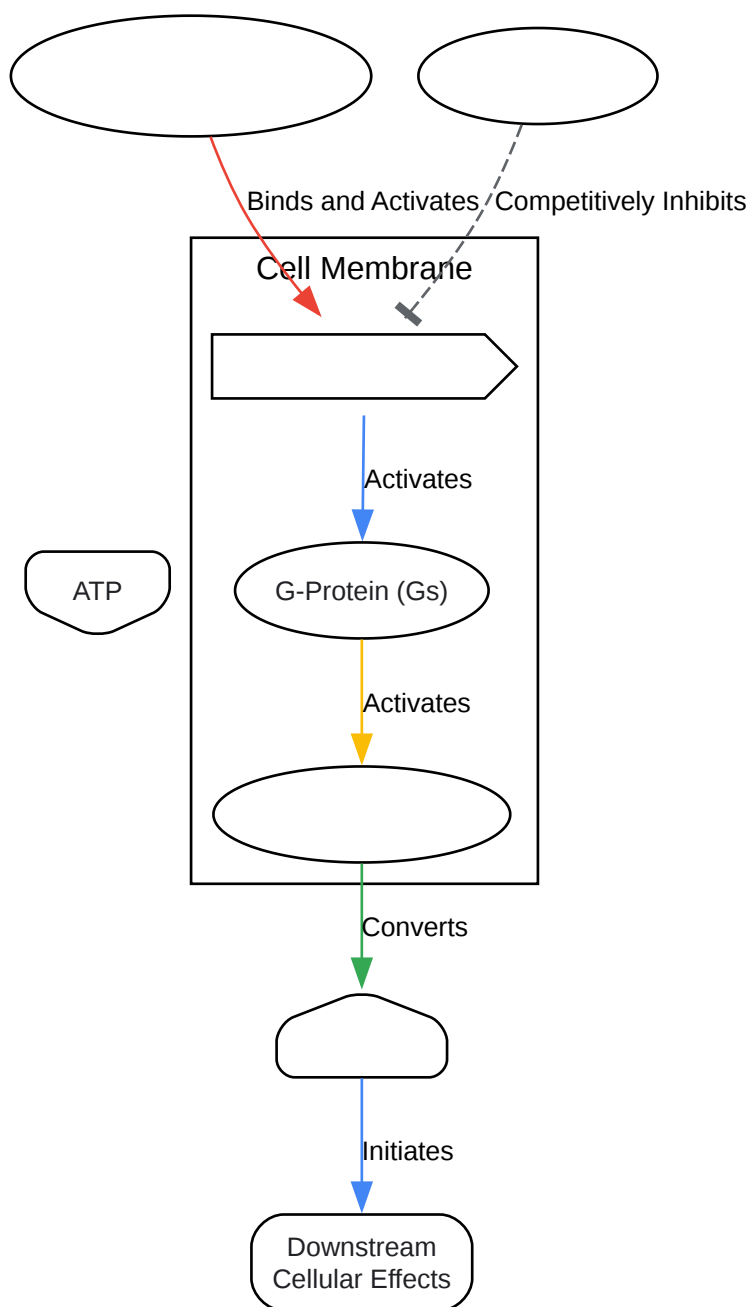
Pharmacological Effects

The primary pharmacological effects of **Nifenalol hydrochloride** are centered on the cardiovascular system. As a beta-blocker, it is expected to lower heart rate (negative chronotropic effect) and reduce the force of cardiac contraction (negative inotropic effect), leading to a decrease in cardiac output.^[6] These actions collectively contribute to a reduction in blood pressure.^[6]

Experimentally, Nifenalol has been shown to inhibit contractions induced by the β -AR agonist isoprenaline in isolated rabbit right ventricular strips, with a pA_2 value of 6.05.^[2] Additionally, it has been observed to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can be associated with arrhythmias.^[4]

Signaling Pathway

The signaling pathway affected by **Nifenalol hydrochloride** is the canonical β -adrenergic receptor pathway. The binding of **Nifenalol hydrochloride** to the β -adrenergic receptor competitively inhibits the binding of endogenous catecholamines, thereby preventing the activation of adenylyl cyclase and the subsequent production of cAMP.



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Beta-Adrenergic Receptor Signaling Pathway and Inhibition by Nifenalol HCl.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Nifenalol hydrochloride**. These protocols are based on established methods for similar compounds and can be adapted as necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of a **Nifenalol hydrochloride** bulk sample.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Potassium dihydrogen phosphate (analytical grade).
- Orthophosphoric acid (analytical grade).
- **Nifenalol hydrochloride** reference standard.
- Water (HPLC grade).

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and 0.02 M potassium dihydrogen phosphate buffer (e.g., 60:30:10, v/v/v). Adjust the pH of the buffer to 4.0 with orthophosphoric acid. Filter and degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh about 10 mg of **Nifenalol hydrochloride** reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 μ g/mL.
- **Sample Solution Preparation:** Accurately weigh about 10 mg of the **Nifenalol hydrochloride** sample and prepare a 100 μ g/mL solution in the mobile phase.

- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min.
 - Injection volume: 20 µL.
 - Column temperature: Ambient.
 - UV detection wavelength: 265 nm.[\[2\]](#)
- Analysis: Inject the standard and sample solutions into the chromatograph.
- Calculation: Calculate the purity of the sample by comparing the peak area of the **Nifenalol hydrochloride** in the sample solution to that in the standard solution.

Stability-Indicating HPLC Method

This protocol describes a forced degradation study to assess the stability of **Nifenalol hydrochloride**.

Procedure:

- Acid Degradation: Reflux a solution of **Nifenalol hydrochloride** (e.g., 1 mg/mL) in 0.1 N HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
- Base Degradation: Reflux a solution of **Nifenalol hydrochloride** in 0.1 N NaOH at 80°C for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **Nifenalol hydrochloride** with 3% hydrogen peroxide at room temperature for a specified period.
- Thermal Degradation: Expose the solid **Nifenalol hydrochloride** to dry heat (e.g., 60°C) for a specified period.
- Photolytic Degradation: Expose a solution of **Nifenalol hydrochloride** to UV light (e.g., 254 nm) for a specified period.

- Analysis: Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main **Nifenalol hydrochloride** peak.

Receptor Binding Affinity Assay

This radioligand binding assay determines the affinity of **Nifenalol hydrochloride** for β -adrenergic receptors.

Materials:

- Cell membranes expressing β -adrenergic receptors.
- Radioligand (e.g., [^3H]-dihydroalprenolol or [^{125}I]-cyanopindolol).
- **Nifenalol hydrochloride**.
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl_2 , pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **Nifenalol hydrochloride** in the assay buffer.
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Nifenalol hydrochloride** concentration. Determine the IC_{50} value (the concentration of **Nifenalol hydrochloride** that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

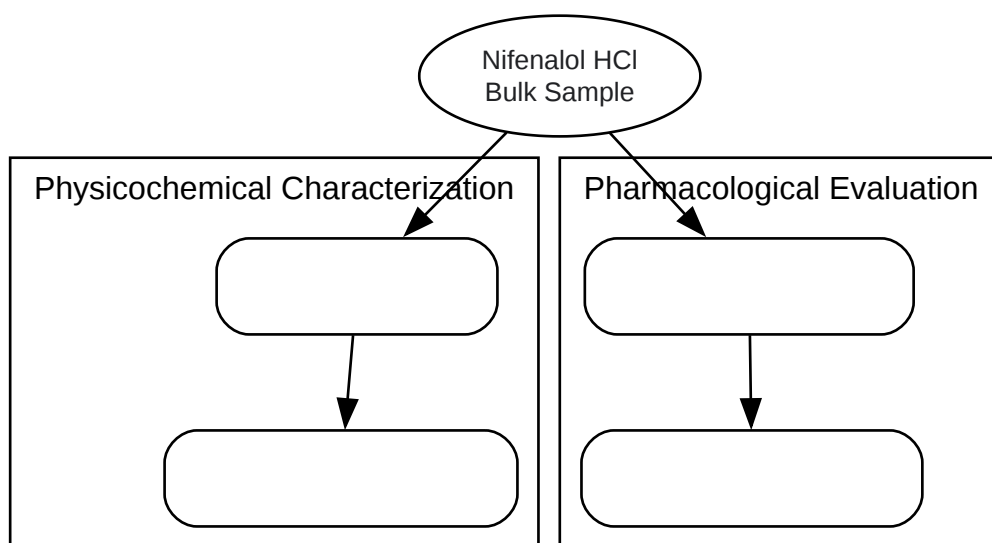
This assay measures the ability of **Nifenalol hydrochloride** to inhibit adenylyl cyclase activity.

Materials:

- Cell membranes expressing β -adrenergic receptors.
- ATP (substrate).
- Forskolin (an adenylyl cyclase activator).
- **Nifenalol hydrochloride**.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM $MgCl_2$, 1 mM ATP, pH 7.5).
- cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

- Pre-incubation: Pre-incubate the cell membranes with varying concentrations of **Nifenalol hydrochloride**.
- Stimulation: Initiate the adenylyl cyclase reaction by adding forskolin.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
- cAMP Measurement: Quantify the amount of cAMP produced using a suitable detection kit.
- Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the forskolin-stimulated control) against the logarithm of the **Nifenalol hydrochloride** concentration to determine the IC_{50} value.



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Experimental Workflow for Nifenalol HCl Characterization.

Conclusion

Nifenalol hydrochloride is a valuable tool for research in pharmacology and drug development, particularly in the study of the β -adrenergic system. This guide has provided a comprehensive overview of its chemical, physical, and pharmacological properties, along with detailed experimental protocols for its characterization. The provided information aims to support researchers in their investigations of this and related compounds.

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